molecular formula C66H125NO5 B3026337 30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid CAS No. 97040-38-5

30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid

Cat. No.: B3026337
CAS No.: 97040-38-5
M. Wt: 1012.7 g/mol
InChI Key: CJKGLEVYDCRGBX-UUHZUQCYSA-N
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Description

EOS is a ceramide found in the outer layer of the epidermis in mammals. It is comprised of an ω-hydroxy very long-chain ceramide (C28-36) esterified to the essential fatty acid linoleic acid. The consecutive regio- and stereospecific oxygenation of the linoleate portion of EOS by 12(R)-lipoxygenase (12(R)-LO) and eLOX3 is essential for the maintenance of the epidermal barrier to prevent water loss. Following oxygenation, the oxidized linoleate is hydrolyzed, leaving the ω-hydroxy end of the very long-chain fatty acid to covalently bind the protein layer, forming the corneocyte lipid envelope and sealing the gap between the extracellular lipid lamellae and the cornified cell envelope of the corneocyte. EOS (d18:1/30:0/18:2) is a sphingolipid that has been found in intact and desquamated human stratum corneum as well as porcine epidermis.

Mechanism of Action

Target of Action

The compound, also known as EOS (d18:1/30:0/18:2), is a product in the category of Ceramides . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play essential roles in structuring and signaling in cell membranes.

Mode of Action

Ceramides, in general, are known to participate in various cellular signaling pathways, including those governing cell cycle progression, cell differentiation, and apoptosis .

Biochemical Pathways

Ceramides are involved in several biochemical pathways. They can be produced by the breakdown of sphingomyelin, a component of cell membranes. Once formed, ceramides can influence the function of other molecules in the membrane and can also act as a second messenger in signal transduction pathways .

Pharmacokinetics

Like other lipids, it is likely to be absorbed in the intestines, distributed in the body bound to proteins, metabolized in the liver, and excreted in the feces and urine .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cell type and the signaling pathways involved. In general, ceramides can affect cell behavior by altering membrane properties or by acting as second messengers in intracellular signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other lipids, the pH and composition of the surrounding medium, and the presence of specific enzymes or transport proteins .

Properties

IUPAC Name

[30-[[(E)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-30-oxotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H125NO5/c1-3-5-7-9-11-13-15-17-31-36-40-44-48-52-56-60-66(71)72-61-57-53-49-45-41-37-33-30-28-26-24-22-20-18-19-21-23-25-27-29-32-35-39-43-47-51-55-59-65(70)67-63(62-68)64(69)58-54-50-46-42-38-34-16-14-12-10-8-6-4-2/h11,13,17,31,54,58,63-64,68-69H,3-10,12,14-16,18-30,32-53,55-57,59-62H2,1-2H3,(H,67,70)/b13-11-,31-17-,58-54+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKGLEVYDCRGBX-UUHZUQCYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H125NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1012.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid
Reactant of Route 2
Reactant of Route 2
30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid
Reactant of Route 3
Reactant of Route 3
30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid
Reactant of Route 4
Reactant of Route 4
30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid
Reactant of Route 5
Reactant of Route 5
30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid
Reactant of Route 6
Reactant of Route 6
30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid

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